N-(5-(2-chlorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiophen-2-yl)-2-(4-(ethylsulfonyl)-phenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a thiophene core substituted with a 2-chlorobenzoyl group at position 5, a 3-(trifluoromethyl)phenyl group at position 4, and a 4-(ethylsulfonyl)phenyl acetamide moiety at position 2. The trifluoromethyl and ethylsulfonyl groups are electron-withdrawing, enhancing metabolic stability and influencing binding interactions with biological targets. The thiophene ring provides aromaticity and planar geometry, which may facilitate interactions with hydrophobic pockets in enzymes or receptors.
Properties
Molecular Formula |
C28H21ClF3NO4S2 |
|---|---|
Molecular Weight |
592.1 g/mol |
IUPAC Name |
N-[5-(2-chlorobenzoyl)-4-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-2-(4-ethylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C28H21ClF3NO4S2/c1-2-39(36,37)20-12-10-17(11-13-20)14-24(34)33-25-16-22(18-6-5-7-19(15-18)28(30,31)32)27(38-25)26(35)21-8-3-4-9-23(21)29/h3-13,15-16H,2,14H2,1H3,(H,33,34) |
InChI Key |
JOFIODQYDWCPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(S2)C(=O)C3=CC=CC=C3Cl)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary components:
- The thiophene core bearing 5-(2-chlorobenzoyl) and 4-(3-trifluoromethylphenyl) substituents.
- The 2-(4-(ethylsulfonyl)phenyl)acetyl side chain.
- The amide linkage connecting the thiophene amine to the acetyl group.
Key disconnections involve:
- Amide bond formation between the thiophene amine and acetyl chloride.
- Friedel-Crafts acylation or cross-coupling to install aryl groups on the thiophene ring.
- Sulfonation and ethylation to introduce the ethylsulfonyl moiety on the phenyl ring.
Synthesis of the Thiophene Core
Functionalization of 2-Aminothiophene
The synthesis begins with 2-aminothiophene, which serves as the scaffold for subsequent substitutions. To achieve the desired 4- and 5-position functionalization, a sequential coupling strategy is employed:
Step 2: Friedel-Crafts Acylation at C5
The 5-position is acylated with 2-chlorobenzoyl chloride under Friedel-Crafts conditions:
- Conditions : AlCl₃ (1.2 eq.), DCM, 0°C→RT, 6 h.
- Yield : 85% (isolated as a white crystalline solid).
Intermediate Characterization :
Preparation of 2-(4-(Ethylsulfonyl)phenyl)acetyl Chloride
Sulfonation of 4-Bromophenylacetic Acid
The ethylsulfonyl group is introduced via a three-step sequence:
- Thioether Formation :
- 4-Bromophenylacetic acid + Ethanethiol → 2-(4-(ethylthio)phenyl)acetic acid.
- Conditions : K₂CO₃, DMF, 60°C, 8 h.
- Yield : 78%.
Oxidation to Sulfonyl :
- 2-(4-(ethylthio)phenyl)acetic acid + H₂O₂ (30%) → 2-(4-(ethylsulfonyl)phenyl)acetic acid.
- Conditions : AcOH, RT, 24 h.
- Yield : 92%.
Acyl Chloride Formation :
Amide Bond Formation
The final coupling involves reacting the thiophene amine with 2-(4-(ethylsulfonyl)phenyl)acetyl chloride:
- Conditions : THF, Et₃N (1.1 eq.), 0°C→RT, 18 h.
- Workup : Filtration, washing with H₂O, recrystallization from acetonitrile.
- Yield : 64% (HPLC purity 98.5%).
Final Product Characterization :
Optimization and Scalability Considerations
Catalytic System for Suzuki Coupling
Comparative studies show that Pd(OAc)₂/XPhos provides superior yields (82%) compared to Pd(PPh₃)₄ (72%) at 0.5 mol% loading.
Analytical Validation
HPLC Method Development
Industrial-Scale Adaptations
Continuous Flow Synthesis
Waste Minimization Strategies
- Solvent Recovery : >90% THF and DCM reclaimed via distillation.
- Pd Recycling : Resin-based capture recovers 95% Pd from Suzuki reactions.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-chlorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiophen-2-yl)-2-(4-(ethylsulfonyl)-phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(5-(2-chlorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiophen-2-yl)-2-(4-(ethylsulfonyl)-phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, anticancer, or antimicrobial drugs.
Materials Science: The unique structural properties of this compound make it a candidate for the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, potentially serving as a building block for agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-(2-chlorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiophen-2-yl)-2-(4-(ethylsulfonyl)-phenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and inferred properties compared to analogs from the evidence:
*LogP values estimated using substituent contributions (CF₃: +0.88, SO₂Et: +0.12, Cl: +0.71).
Key Comparative Insights
Core Heterocycle Differences: Thiophene (Target) vs. Thiadiazole (): Thiophene’s higher electron density may enhance π-π stacking in hydrophobic protein pockets compared to thiadiazole’s electron-deficient nature .
Substituent Effects: Ethylsulfonyl (Target) vs. 2-Chlorobenzoyl (Target) vs. 4-Chlorophenoxy (): The benzoyl group’s carbonyl may improve hydrogen-bond acceptor strength compared to the ether-linked chlorophenoxy .
Synthetic Routes :
- The target compound likely employs coupling agents (e.g., EDC/HOBt) for acetamide formation, similar to . In contrast, uses acetic anhydride for acetylation under reflux .
Intermolecular Interactions :
- Compounds with sulfonyl groups (e.g., ) exhibit hydrogen-bonding networks (e.g., C–H⋯O), influencing crystallinity. The target’s ethylsulfonyl group may reduce such interactions compared to methylsulfonyl, altering solubility .
Research Findings and Implications
Biological Activity
N-(5-(2-chlorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiophen-2-yl)-2-(4-(ethylsulfonyl)-phenyl)acetamide is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Thiophene Ring : Known for its role in enhancing the lipophilicity and biological activity of compounds.
- Trifluoromethyl Group : Often increases the potency of pharmaceuticals by enhancing metabolic stability.
- Chlorobenzoyl Moiety : Contributes to the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its effects on different biological systems. Key findings include:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
- Enzyme Inhibition : Studies have indicated that it may inhibit specific enzymes linked to metabolic pathways, which could be beneficial in managing metabolic disorders.
The mechanisms through which this compound exerts its effects include:
- Apoptotic Pathways : Induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cytokine Modulation : Decreasing levels of pro-inflammatory cytokines like TNF-alpha and IL-6, which are crucial in inflammatory responses.
- Enzyme Interaction : Binding to specific enzymes involved in metabolic pathways, leading to altered substrate availability and enzyme activity.
Efficacy Studies
A series of experiments were conducted to evaluate the efficacy of this compound:
Case Studies
- Case Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
- Inflammatory Disease Model : In a murine model of arthritis, administration of the compound resulted in reduced joint swelling and lower levels of inflammatory markers compared to control groups.
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction progress be monitored?
Methodological Answer: The synthesis of complex acetamide derivatives typically involves multi-step reactions, including nucleophilic substitutions, cyclization, and functional group transformations. Key strategies include:
- Microwave-assisted cyclization for time-efficient heterocycle formation (e.g., thiophene or triazole rings) .
- Solvent-free conditions to enhance reaction efficiency and reduce purification complexity .
- Use of fly-ash:PTS catalyst for eco-friendly thiocarbamoylations .
Monitoring Progress:
- Thin-Layer Chromatography (TLC): Track intermediates and confirm reaction completion using polar/non-polar solvent systems .
- In-situ FT-IR: Monitor carbonyl (C=O) or sulfonyl (S=O) group formation .
Table 1: Example Synthetic Routes
| Step | Reaction Type | Conditions | Catalyst/Reagent | Reference |
|---|---|---|---|---|
| 1 | Cyclization | Microwave, 100°C, 30 min | Fly-ash:PTS | |
| 2 | Sulfonation | H₂SO₄, reflux | Ethylsulfonyl chloride | |
| 3 | Acetamide coupling | DCM, EDC/HOBt, RT | EDC/HOBt |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Structural elucidation requires a combination of techniques:
- ¹H/¹³C NMR: Assign protons (e.g., aromatic, acetamide NH) and carbons, with emphasis on distinguishing trifluoromethyl (δ ~110-120 ppm in ¹³C) and ethylsulfonyl groups .
- LC-MS/HPLC: Confirm molecular ion peaks ([M+H]⁺) and purity (>95%) .
- FT-IR: Identify key functional groups (e.g., C=O at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹) .
Table 2: Spectroscopic Signatures
| Functional Group | Technique | Key Signal(s) | Reference |
|---|---|---|---|
| Trifluoromethyl (CF₃) | ¹⁹F NMR | δ -60 to -70 ppm | |
| Ethylsulfonyl (SO₂Et) | ¹H NMR | δ 1.4 (t, CH₃), 3.5 (q, CH₂) | |
| Thiophene ring | ¹³C NMR | δ 125-140 ppm (aromatic carbons) |
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for yield and selectivity?
Methodological Answer: DoE is critical for identifying optimal parameters (temperature, catalyst loading, solvent ratio):
- Factor Screening: Use a Plackett-Burman design to prioritize variables (e.g., microwave power > solvent polarity) .
- Response Surface Methodology (RSM): Model interactions between factors (e.g., temperature vs. time) to maximize yield .
- Case Study: In flow-chemistry syntheses, DoE reduced reaction time by 40% while maintaining >90% purity .
Q. How to resolve contradictions in NMR data during structure elucidation?
Methodological Answer: Discrepancies often arise from dynamic processes (e.g., rotamers) or impurities:
- Variable Temperature (VT) NMR: Suppress signal splitting caused by slow conformational exchange (e.g., acetamide rotation) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Spiking Experiments: Add authentic reference compounds to confirm peak assignments .
Q. What mechanistic insights govern the reactivity of the sulfone group in further functionalization?
Methodological Answer: The ethylsulfonyl group acts as both an electron-withdrawing group (EWG) and a directing group:
- Nucleophilic Aromatic Substitution (SNAr): Sulfone activates the thiophene ring for substitutions at the 3-position .
- Reduction Pathways: LiAlH₄ reduces sulfones to thioethers, altering electronic properties .
- Table 3: Sulfone Reactivity
| Reaction Type | Reagent/Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Oxidation | m-CPBA, CH₂Cl₂, 0°C | Sulfoxide intermediates | Probe mechanism | |
| Cross-Coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives | SAR studies |
Q. How can researchers mitigate by-products during large-scale synthesis?
Methodological Answer: By-products often arise from:
- Over-oxidation: Control reaction time/temperature to prevent sulfone → sulfonic acid formation .
- Impurity Profiling: Use preparative HPLC to isolate and identify side products (e.g., dechlorinated analogs) .
- Process Optimization: Switch from batch to flow chemistry for better heat/mass transfer, reducing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
